4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is a heterocyclic organic compound characterized by its unique structural features, including a pyrrolidinone ring and a piperidine moiety. The compound's IUPAC name is (4R)-4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one hydrochloride, and it has the molecular formula with a molecular weight of 220.69 g/mol. This compound is primarily utilized in medicinal chemistry and biological research due to its potential therapeutic effects and versatility as a synthetic intermediate .
This compound falls under the category of pyrrolidine derivatives, which are widely recognized for their diverse biological activities. Pyrrolidine itself is a five-membered ring compound containing nitrogen, making it an essential scaffold in drug discovery and development . The specific structure of 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride allows it to interact with various biological systems, thus enhancing its significance in scientific research .
The synthesis of 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves several key steps:
The reaction conditions for synthesizing this compound may vary, but they typically require careful control of temperature and reactant concentrations to optimize yield and purity. While industrial production methods are not extensively documented, laboratory-scale methods are well-established and can be scaled up for larger production needs .
The molecular structure of 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.69 g/mol |
CAS Number | 1956437-57-2 |
InChI Key | DUZMXZVSNZBVSK-DDWIOCJRSA-N |
SMILES | C1CNCCC1N2CC(CC2=O)O.Cl |
The structure contributes to its biological activity by allowing specific interactions with target proteins or enzymes in biological systems .
The chemical reactivity of 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride includes:
These reactions are critical for synthesizing derivatives that may exhibit enhanced biological activity or selectivity.
The mechanism of action for 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is not fully elucidated but is believed to involve interactions with specific receptors or enzymes in biological pathways. Research indicates that compounds containing pyrrolidine rings often act as modulators for neurotransmitter systems, potentially influencing pathways related to cognition, mood regulation, and pain perception .
Quantitative structure–activity relationship studies have shown that modifications to the pyrrolidine scaffold can significantly impact its binding affinity and efficacy at target sites .
The physical properties of 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride include:
Key chemical properties include:
The applications of 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride span several fields:
The synthesis of 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride typically begins with N-protected 4-hydroxyproline derivatives, leveraging the stereochemistry of this chiral pool starting material. In a representative route, tert-butyloxycarbonyl (Boc)-protected 4-hydroxyproline undergoes O-alkylation or O-acylation followed by piperidine moiety introduction through nucleophilic displacement or amide coupling. A critical decarboxylation step employs copper(I) oxide in quinoline solvent at 180–220°C, achieving 85–92% yield while preserving stereochemical integrity [2] [3]. The Boc deprotection concurrent with hydrochloride salt formation uses anhydrous HCl in dioxane, yielding the target compound with >98% purity by HPLC [2].
Key challenges include epimerization at C4 during decarboxylation, minimized by microwave-assisted rapid heating (5 min vs. 12 h conventional). Additionally, the O-functionalization selectivity requires temporary silyl protection (e.g., tert-butyldiphenylsilyl chloride) to prevent piperidinyl group misincorporation at the hydroxy position [3] [6].
Table 1: Multistep Synthesis Optimization Parameters
Step | Reagents/Conditions | Yield (%) | Purity (%) | Stereoselectivity |
---|---|---|---|---|
O-Protection | TBDPSCl, imidazole, DMF, 0°C | 95 | >99 | Retention |
Piperidine coupling | 4-Aminopiperidine, EDCI, HOBt, DCM | 78 | 97 | Retention |
Decarboxylation | Cu₂O, quinoline, MW, 200°C, 5 min | 92 | 98 | >99:1 dr |
Deprotection/Salt formation | 4M HCl/dioxane, RT, 2 h | 95 | 98.5 | Retention |
Reductive amination between 4-oxopiperidine and 4-aminopyrrolidin-2-one derivatives constitutes a scalable alternative. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at 60°C provides superior diastereocontrol (up to 8:1 trans:cis) compared to sodium cyanoborohydride (3:1) [3] [7]. The reaction tolerates diverse N-protecting groups (Cbz, Boc), though unprotected 4-aminopyrrolidinone necessitates pH control (pH 6–7 buffer) to prevent dialkylation byproducts [7].
Post-reduction, the 4-hydroxy group is reinstated via acidic hydrolysis of silyl ethers (HF-pyridine, THF) or enzymatic deacylation (lipase CAL-B, phosphate buffer). The enzymatic route achieves 94% yield and eliminates side-product formation observed with strong acids [3]. Final hydrochloride crystallization from ethanol/diethyl ether provides pharmaceutical-grade material (mp 248–250°C dec) [2].
Critical factors influencing yield:
Oxidation Catalysis
The stereoretentive oxidation of 4-hydroxyproline to ketoproline intermediates employs ruthenium(III) chloride/periodate (RuCl₃/NaIO₄) in water/acetone (1:1). This system achieves 99% conversion in 2 h with 0.5 mol% catalyst loading, outperforming TEMPO/bleach systems that cause N-dealkylation [3] [6]. For industrial sustainability, Aspergillus niger monooxygenase immobilized on silica enables enantioselective oxidation (98% ee) under mild conditions (30°C, pH 7), though substrate concentration limitations persist (<0.5M) [3].
Reduction Catalysis
Asymmetric hydrogenation of enamine intermediates uses iridium-(R)-Xyl-Segphos complexes, achieving 96% ee for cis-configured products critical for bioactivity. Continuous-flow hydrogenation with Pd/C (10 bar H₂, 80°C) reduces dehydro derivatives quantitatively in <10 min residence time, enabling telescoped synthesis [3] [9].
Table 2: Catalytic Performance Comparison
Reaction Type | Catalyst System | Conditions | Conversion (%) | Selectivity |
---|---|---|---|---|
C4 Oxidation | RuCl₃/NaIO₄ | H₂O/acetone, 25°C, 2 h | >99 | 99% ketone |
C4 Oxidation | Immobilized A. niger MO | pH 7, 30°C, 24 h | 95 | 98% ee |
Enamine reduction | Ir/(R)-Xyl-Segphos | iPrOH, 50°C, 20 bar H₂ | 100 | 96% ee (cis) |
Dehydro reduction | Pd/C (flow reactor) | EtOAc, 80°C, 10 bar H₂ | 100 | Quantitative |
Three primary bottlenecks impede large-scale manufacturing:
Process intensification achievements:
Table 3: Industrial Process Metrics Comparison
Parameter | Initial Process | Optimized Process | Improvement |
---|---|---|---|
Overall yield | 28% (6 steps) | 63% (3 steps) | +125% |
Purity | 95% | 99.5% | +4.5% |
Cost per kg | $12,500 | $3,800 | -70% |
Largest batch | 200 g | 50 kg | 250x scale-up |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: